2-(3-Hydroxyphenyl)acetaldehyde, also known as 3-hydroxytyrosinaldehyde, is a phenylpropanoid compound with the molecular formula CHO. This compound is characterized by a hydroxyl group attached to a phenyl ring and an aldehyde functional group. It is found in various plants, including olives, grapes, and apples, and is noted for its potential therapeutic effects. The compound has a melting point of 81-83°C and a boiling point of 127°C, with limited solubility in water (0.053 g/100 mL) .
These reactions highlight the compound's versatility in organic synthesis.
Research indicates that 2-(3-Hydroxyphenyl)acetaldehyde exhibits significant biological activities:
These properties underscore its potential therapeutic applications.
The synthesis of 2-(3-Hydroxyphenyl)acetaldehyde primarily involves the oxidation of tyrosol, a phenolic compound found in plants. Various methods can be employed for this oxidation:
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, infrared (IR) spectroscopy, and UV-visible spectroscopy are essential for confirming the structure and purity of the synthesized compound .
2-(3-Hydroxyphenyl)acetaldehyde has several applications:
Studies on the interactions of 2-(3-Hydroxyphenyl)acetaldehyde with biological targets have revealed:
Further research is needed to fully elucidate these interactions and their implications for therapeutic use .
Several compounds share structural or functional similarities with 2-(3-Hydroxyphenyl)acetaldehyde:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Hydroxyphenylacetaldehyde | Hydroxyl group on phenyl ring | Stronger antioxidant activity |
Tyrosol | Similar phenolic structure | Found predominantly in olives |
Vanillin | Aromatic aldehyde | Known flavoring agent |
Caffeic Acid | Hydroxycinnamic acid derivative | Exhibits strong anti-inflammatory effects |
2-(3-Hydroxyphenyl)acetaldehyde is unique due to its specific combination of hydroxyl and aldehyde functionalities, which contribute to its distinct biological activities compared to these similar compounds .